An In-depth Technical Guide to the Molecular Weight Determination of H-Gly-Arg-Gly-Glu-Thr-Pro-OH
An In-depth Technical Guide to the Molecular Weight Determination of H-Gly-Arg-Gly-Glu-Thr-Pro-OH
<
Abstract
The hexapeptide H-Gly-Arg-Gly-Glu-Thr-Pro-OH, denoted as GRGETP, represents a molecule of interest within proteomics and drug discovery. Its precise molecular weight is a critical quality attribute (CQA) that underpins its identity, purity, and functional characterization. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the accurate determination of this peptide's molecular weight. We will detail the theoretical calculation of its monoisotopic and average molecular masses and present an in-depth analysis of the state-of-the-art experimental methodologies, with a primary focus on mass spectrometry. This document explains the causality behind experimental choices, offers validated protocols, and serves as a practical reference for the robust characterization of synthetic peptides.
Introduction to H-Gly-Arg-Gly-Glu-Thr-Pro-OH (GRGETP)
The peptide with the primary sequence Glycine-Arginine-Glycine-Glutamic Acid-Threonine-Proline is a specific sequence that, like all peptides, possesses unique physicochemical properties defined by its constituent amino acids. Accurate determination of its molecular weight is the foundational step in its analytical characterization. It serves to:
-
Confirm Identity: Verifying that the correct peptide was synthesized or isolated.
-
Assess Purity: Differentiating the target peptide from impurities, truncated sequences, or modified forms.
-
Support Regulatory Submissions: Molecular weight is a non-negotiable parameter required by regulatory bodies like the FDA and EMA, as outlined in guidelines such as ICH Q6B.[1][2][3][4][5]
This guide will bridge the gap between theoretical calculations and real-world experimental validation, providing the necessary insights to achieve high-confidence molecular weight determination.
Theoretical Molecular Weight Calculation
The first step in any analysis is to calculate the theoretical molecular weight from the peptide's chemical formula. It is crucial to distinguish between two types of molecular mass:
-
Monoisotopic Mass: Calculated using the mass of the most abundant natural isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[6][7] This is the value typically measured by high-resolution mass spectrometers.
-
Average Mass: Calculated using the weighted average of all naturally occurring stable isotopes for each element. This is synonymous with the molar mass used in stoichiometric calculations.[6][7]
The chemical formula for H-Gly-Arg-Gly-Glu-Thr-Pro-OH is C₂₄H₄₁N₉O₁₀ .
To calculate the molecular weight, we sum the molecular weights of the individual amino acid residues and subtract the mass of a water molecule (H₂O) for each of the five peptide bonds formed.
Table 1: Calculation of Theoretical Molecular Weight for H-Gly-Arg-Gly-Glu-Thr-Pro-OH
| Component | Chemical Formula | Average Mass (Da) | Monoisotopic Mass (Da) | Reference(s) |
| Glycine (Gly) | C₂H₅NO₂ | 75.07 | 75.032 | [8][9][10][11][12] |
| Arginine (Arg) | C₆H₁₄N₄O₂ | 174.20 | 174.112 | [13][14][15][16][17] |
| Glycine (Gly) | C₂H₅NO₂ | 75.07 | 75.032 | [8][9][10][11][12] |
| Glutamic Acid (Glu) | C₅H₉NO₄ | 147.13 | 147.053 | [18][19][20][21] |
| Threonine (Thr) | C₄H₉NO₃ | 119.12 | 119.058 | [22][23][24][25][26] |
| Proline (Pro) | C₅H₉NO₂ | 115.13 | 115.063 | [27][28][29][30] |
| Sum of Residues | C₂₄H₅₅N₉O₁₅ | 705.72 | 705.350 | |
| Less 5 H₂O (Peptide Bonds) | - H₁₀O₅ | -90.08 | -90.053 | |
| Total (Peptide) | C₂₄H₄₅N₉O₁₀ | 615.64 | 615.297 |
Therefore, the definitive theoretical molecular weights are:
-
Average Molecular Weight: 615.64 Da
-
Monoisotopic Molecular Weight: 615.30 Da (rounded)
Experimental Determination of Molecular Weight
While the theoretical calculation is essential, it must be confirmed by empirical data. Mass spectrometry (MS) is the cornerstone technique for this purpose due to its exceptional accuracy, sensitivity, and speed.[2]
Mass Spectrometry (MS): The Gold Standard
MS analysis provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule. The utility of mass spectrometry for peptide analysis lies in its ability to provide highly accurate molecular weight information on intact molecules.[11]
For a peptide to be analyzed, it must first be ionized and transferred into the gas phase. The two most prevalent "soft" ionization techniques, which minimize fragmentation of the parent molecule, are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is ideal for peptides and proteins in solution and is easily coupled with liquid chromatography (LC). It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[31] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[31] A key characteristic of ESI is its tendency to produce multiply-charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). This is advantageous as it brings large molecules into a mass-to-charge range that is easily detectable by most mass analyzers.[32]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a matrix compound (a small organic acid) on a target plate.[33] A pulsed laser irradiates the crystals, causing the matrix to absorb the energy and desorb, carrying the peptide with it into the gas phase and ionizing it.[33][34] MALDI typically produces singly-charged ions ([M+H]⁺), resulting in simpler spectra that are often easier to interpret for initial molecular weight confirmation.[35]
Causality of Choice:
-
Choose ESI-MS when high-throughput analysis is needed, when the sample is already in solution, or when upstream separation by HPLC is required for complex mixtures. Its ability to generate multiply charged ions is particularly useful for validating the mass of larger peptides and proteins.
-
Choose MALDI-MS for rapid, high-sensitivity screening of purified samples. It is generally more tolerant of salts and buffers than ESI.[36] Its production of singly charged ions provides a direct and unambiguous readout of the molecular weight.
Once ionized, the peptide ions are guided into a mass analyzer, which separates them based on their m/z ratio.
-
Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field and then "fly" through a field-free drift tube.[37] Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high mass range and good resolution, making them very common in MALDI instruments (MALDI-TOF).
-
Quadrupole: This analyzer uses oscillating electric fields to selectively filter ions of a specific m/z ratio, allowing only them to pass through to the detector. Triple quadrupole systems are workhorses for quantitative analysis.[31]
-
Orbitrap: This is a high-resolution mass analyzer that traps ions in an orbit around a central electrode. The frequency of their orbit is directly related to their m/z ratio. Orbitraps provide exceptional mass accuracy (<5 ppm), allowing for confident determination of elemental composition.
Self-Validating System: The combination of a soft ionization technique with a high-resolution mass analyzer like an Orbitrap or a modern TOF creates a self-validating system. The high mass accuracy allows the experimental mass to be matched to the theoretical monoisotopic mass with a very low margin of error, confirming the peptide's elemental composition and, therefore, its identity.
Experimental Protocol: LC-ESI-MS for GRGETP Confirmation
This protocol outlines a standard workflow for confirming the molecular weight of a synthesized and purified GRGETP peptide.
1. Sample Preparation:
- Accurately weigh ~1 mg of lyophilized GRGETP peptide.
- Dissolve in 1 mL of a solution of 0.1% formic acid in HPLC-grade water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 µM using a mobile phase-like solvent (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography (LC) Separation:
- System: A standard HPLC or UPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes. This serves to desalt and purify the sample online before it enters the mass spectrometer.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Electrospray Ionization - Mass Spectrometry (ESI-MS):
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive ion mode (peptides readily accept protons on basic residues like Arginine).
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120-150 °C.
- Mass Range: Scan from m/z 150 to 1000. This range will cover the expected singly and doubly charged ions.
- Data Acquisition: Acquire full scan MS data.
4. Data Analysis:
- Extract the mass spectrum from the chromatographic peak corresponding to the GRGETP peptide.
- Identify the ion series. For GRGETP, expect to see a prominent doubly charged ion [M+2H]²⁺ around m/z 308.65 (615.30 + 2 / 2) and a less abundant singly charged ion [M+H]⁺ at m/z 616.30 (615.30 + 1 / 1).
- Use the instrument's software to deconvolute the spectrum to determine the neutral mass of the parent peptide.
- Compare the measured monoisotopic mass to the theoretical value (615.30 Da). An accuracy within 5 ppm provides high confidence in the peptide's identity.
Visualization of Key Workflows
Visual diagrams are essential for conceptualizing complex analytical processes.
Peptide Structure and Linkages
Caption: Simplified structure of H-Gly-Arg-Gly-Glu-Thr-Pro-OH.
LC-MS Experimental Workflow
Caption: Standard workflow for peptide molecular weight analysis by LC-MS.
Data Presentation and Interpretation
A clear presentation of results is paramount.
Table 2: Example Data Summary for GRGETP Analysis
| Parameter | Theoretical Value (Da) | Experimental Value (Da) | Method | Mass Error (ppm) | Status |
| Monoisotopic Mass | 615.297 | 615.299 | ESI-Orbitrap | +3.25 | Confirmed |
| Monoisotopic Mass | 615.297 | 615.31 | MALDI-TOF | +21.1 | Confirmed |
Interpreting Potential Discrepancies:
-
Mass Adducts: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) can lead to additional peaks at +22 Da or +38 Da from the primary protonated peak.
-
Counter-ions: Peptides purified by HPLC are often complexed with trifluoroacetic acid (TFA). While LC-MS desalts the sample, residual TFA can sometimes be observed.
-
Oxidation: Methionine and Tryptophan are susceptible to oxidation (+16 Da), though neither is present in GRGETP.
-
Deamidation: Asparagine and Glutamine can deamidate (+1 Da). Not applicable to GRGETP.
Conclusion
The determination of the molecular weight of H-Gly-Arg-Gly-Glu-Thr-Pro-OH is a precise and systematic process. The foundational step is the accurate calculation of the theoretical monoisotopic mass (615.30 Da). This theoretical value must then be rigorously confirmed using high-resolution mass spectrometry. An LC-ESI-MS workflow utilizing a high-resolution instrument like an Orbitrap or Q-TOF provides the highest degree of confidence, confirming not only the molecular weight but also the elemental composition, thereby unambiguously verifying the peptide's identity. For drug development professionals, adherence to these robust analytical principles is not merely good science; it is a regulatory necessity that ensures product quality, safety, and efficacy.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 750, Glycine. Retrieved from [Link]
-
NIST (n.d.). Glycine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6322, L-Arginine. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of Arginine (CAS 74-79-3). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33032, Glutamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of Threonine (CAS 72-19-5). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link]
-
BYJU'S (n.d.). Proline Structure. Retrieved from [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Matrix Science (n.d.). Mascot Database Search: Accuracy & Resolution. Retrieved from [Link]
-
ResearchGate (2014). Which one is the monoisotopic peak (e.g. peptides in MALDI-TOF)? Retrieved from [Link]
-
Protein Chemistry Lab (n.d.). Procedure for MALDI-TOF Analysis. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. msf.ucsf.edu [msf.ucsf.edu]
- 8. webqc.org [webqc.org]
- 9. Glycine - Wikipedia [en.wikipedia.org]
- 10. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Glycine [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Arginine - Wikipedia [en.wikipedia.org]
- 15. acs.org [acs.org]
- 16. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 17. Arginine (CAS 74-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. Glutamic acid - Wikipedia [en.wikipedia.org]
- 19. The Glutamic Acid Molecule [worldofmolecules.com]
- 20. Glutamic acid,l-,[3h(g)] | C5H9NO4 | CID 54431527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Threonine - Wikipedia [en.wikipedia.org]
- 24. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]
- 25. Threonine, L-, [3H(G)] | C4H9NO3 | CID 102602054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Threonine (CAS 72-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 27. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. scbt.com [scbt.com]
- 29. Proline - Wikipedia [en.wikipedia.org]
- 30. L-Proline - CD Formulation [formulationbio.com]
- 31. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pcl.tamu.edu [pcl.tamu.edu]
- 34. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 35. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 36. youtube.com [youtube.com]
- 37. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
